4-(2-((6-(2-(3-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)ethyl)morpholine
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Overview
Description
4-[2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ETHYL]MORPHOLINE is a complex organic compound featuring a morpholine ring, a thiazole ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ETHYL]MORPHOLINE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The pyridazine ring can be synthesized via a condensation reaction between a hydrazine derivative and a diketone. The final step involves the coupling of the thiazole and pyridazine rings with the morpholine moiety under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ETHYL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiazole ring, depending on the reaction conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ETHYL]MORPHOLINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of 4-[2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ETHYL]MORPHOLINE involves its interaction with specific molecular targets. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Pyridazine Derivatives: Compounds such as pyridazine-based inhibitors are known for their therapeutic potential in treating various diseases.
Uniqueness
4-[2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ETHYL]MORPHOLINE is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This structural complexity allows for versatile applications in different scientific fields .
Properties
Molecular Formula |
C21H24N4O2S2 |
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Molecular Weight |
428.6 g/mol |
IUPAC Name |
4-[2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylethyl]morpholine |
InChI |
InChI=1S/C21H24N4O2S2/c1-15-20(29-21(22-15)16-4-3-5-17(14-16)26-2)18-6-7-19(24-23-18)28-13-10-25-8-11-27-12-9-25/h3-7,14H,8-13H2,1-2H3 |
InChI Key |
DFQJLNATPQPNOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCCN4CCOCC4 |
Origin of Product |
United States |
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